Nalidixate sodium
Overview
Description
Nalidixate sodium, also known as sodium nalidixate, is the sodium salt form of nalidixic acid. Nalidixic acid is a synthetic antibacterial agent belonging to the quinolone class of antibiotics. It was the first quinolone antibiotic discovered and has been used primarily to treat urinary tract infections caused by Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nalidixate sodium is synthesized from nalidixic acid. The synthesis of nalidixic acid involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and oxidation steps . The resulting nalidixic acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of nalidixic acid, followed by its conversion to the sodium salt. The process includes purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Nalidixate sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxynalidixic acid.
Reduction: Reduction reactions can convert this compound back to its parent compound, nalidixic acid.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: Hydroxynalidixic acid.
Reduction: Nalidixic acid.
Substitution: Various nalidixate derivatives.
Scientific Research Applications
Nalidixate sodium has several scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of quinolone antibiotics.
Biology: Employed in research on bacterial DNA replication and cell division.
Medicine: Investigated for its potential use in treating bacterial infections and as a tool to study antibiotic resistance.
Industry: Utilized in the development of new antibacterial agents and in quality control processes.
Mechanism of Action
Nalidixate sodium exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a broader spectrum of activity.
Norfloxacin: Similar to nalidixate sodium but with improved pharmacokinetic properties.
Levofloxacin: A more potent quinolone with a broader spectrum of activity.
Uniqueness
This compound is unique in its historical significance as the first quinolone antibiotic discovered. While newer quinolones have been developed with improved efficacy and safety profiles, this compound remains an important compound in the study of quinolone antibiotics and bacterial resistance mechanisms .
Properties
IUPAC Name |
sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.Na.H2O/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;;/h4-6H,3H2,1-2H3,(H,16,17);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEXQJSSKQXXSX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935777 | |
Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15769-77-4 | |
Record name | Nalidixate sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALIDIXATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17QL41ZAG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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